

In-Depth Toxicological Profile of Trimethoprim and Related Compounds: A Technical Guide

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Compound of Interest

Compound Name: Trimethoprim impurity F

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Executive Summary

Trimethoprim (TMP), a synthetic diaminopyrimidine antimicrobial agent, is widely used in clinical practice, often in combination with sulfamethoxazole. While generally considered safe, trimethoprim and its metabolites are associated with a range of toxicological effects. This technical guide provides a comprehensive overview of the toxicological profile of trimethoprim and its related compounds, summarizing key quantitative data, detailing experimental protocols for toxicity assessment, and visualizing associated molecular pathways. The primary mechanism of action of trimethoprim is the inhibition of bacterial dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolic acid, a vital component in the production of nucleic acids and proteins.[1] This selective inhibition is significantly more potent against the bacterial enzyme than its mammalian counterpart.[1] However, off-target effects and the formation of reactive metabolites can lead to various toxicities.

Acute and Chronic Toxicity

Trimethoprim exhibits a relatively low acute toxicity profile. Oral LD50 values in rats have been reported to be greater than 5300 mg/kg.[2][3] Signs of acute toxicity at high doses can include nausea, vomiting, dizziness, headache, and in severe cases, bone marrow depression.[4]

Chronic exposure to trimethoprim, particularly at high doses, can lead to adverse effects, primarily related to its interference with folate metabolism. This can manifest as hematological

disorders such as megaloblastic anemia, leukopenia, and thrombocytopenia.[5] Elderly patients and individuals with pre-existing folate deficiency are at a higher risk.[6]

Genotoxicity

The genotoxicity of trimethoprim has been evaluated in various assays with mixed results. While it has been shown to be non-mutagenic in the Ames assay, some studies have indicated a potential for chromosomal damage at high concentrations.[1]

- **Ames Test:** Trimethoprim was found to be non-mutagenic in the bacterial reverse mutation Ames assay.[1]
- **Chromosomal Aberrations:** In cultured Chinese hamster ovary (CHO) cells, no chromosomal damage was observed at concentrations up to approximately 500 times human plasma levels. However, at concentrations around 1000 times human plasma levels, a low level of chromosomal damage was induced in one of two laboratories. No chromosomal abnormalities were seen in cultured human leukocytes at concentrations up to 20 times human steady-state plasma levels.[1]
- **Micronucleus Test:** Studies have shown that trimethoprim can induce an increase in micronuclei frequency in human lymphocytes in vitro, suggesting a potential for clastogenic (chromosome-breaking) or aneugenic (chromosome loss) effects.[7][8][9][10] The combination of trimethoprim with sulfamethoxazole has also been shown to increase the frequency of micronuclei in rats.[3]

Table 1: Summary of Genotoxicity Data for Trimethoprim

Assay System	Test Organism/Cell Line	Concentration/Dose	Results	Reference(s)
Ames Test	Salmonella typhimurium	Not specified	Non-mutagenic	[1]
Chromosomal Aberration	Chinese Hamster Ovary (CHO) cells	~500x human plasma level	Negative	[1]
Chromosomal Aberration	Chinese Hamster Ovary (CHO) cells	~1000x human plasma level	Low level of damage	[1]
Chromosomal Aberration	Human leukocytes	Up to 20x human plasma level	Negative	[1]
Micronucleus Assay	Human lymphocytes	1 to 100 µg/ml	Increased micronuclei frequency	[7][8][10]
Micronucleus Assay (in vivo)	Rats (with sulfamethoxazole)	Therapeutic doses	Increased micronuclei frequency	[3]

Carcinogenicity

Long-term studies in animals to evaluate the carcinogenic potential of trimethoprim have not been conducted.[1]

Reproductive and Developmental Toxicity

Trimethoprim can cross the placental barrier and has been shown to affect folate metabolism, raising concerns about its potential for reproductive and developmental toxicity.[11]

Animal studies have demonstrated teratogenic effects, particularly at high doses. In rats, oral doses of 200 mg/kg trimethoprim produced teratogenic effects, mainly cleft palates. The highest dose that did not cause cleft palates was 192 mg/kg.[12] The combination of

trimethoprim with sulfamethoxazole also induced cleft palates in rats.[12] Studies in mice have shown that trimethoprim-sulfamethoxazole can cause a range of developmental defects, including skin hemorrhages, microphthalmia, and limb deformities, with increasing dose concentrations.

Supplementation with folinic acid did not significantly ameliorate the toxic effects of trimethoprim/sulfamethoxazole in mice, suggesting that the mechanism may not be solely due to folic acid synthesis inhibition.[13]

Table 2: Summary of Reproductive and Developmental Toxicity Data

Species	Compound	Dose	Effects	Reference(s)
Rat	Trimethoprim	200 mg/kg	Cleft palate	[12]
Rat	Trimethoprim	192 mg/kg	No cleft palate	[12]
Rat	Trimethoprim/Sulfamethoxazole	88 mg/kg TMP + 355 mg/kg SMX	Cleft palate	[12]
Mouse	Trimethoprim/Sulfamethoxazole	2000 or 3000 mg/kg	100% incidence of cleft palate in litters	[13]

Metabolism and Toxicity of Related Compounds

Trimethoprim is primarily metabolized in the liver, with 10-20% of the drug being transformed into various metabolites.[1] The principal metabolites are the 1- and 3-oxides and the 3'- and 4'-hydroxy derivatives.[1] The formation of reactive metabolites is believed to play a role in some of the idiosyncratic adverse drug reactions associated with trimethoprim, such as skin rashes and liver injury.[10][14][15]

- **Reactive Metabolites:** In vitro studies have shown that trimethoprim can be bioactivated to reactive intermediates that can covalently bind to proteins.[15] This protein adduct formation is considered a potential mechanism for initiating an immune response or causing direct cellular toxicity.[15] The formation of a reactive iminoquinone methide intermediate has been proposed.[4]

- **Metabolite Toxicity:** While comprehensive quantitative toxicity data for individual metabolites are limited, studies have begun to investigate their reactivity. For instance, α -hydroxy trimethoprim has been shown to covalently bind to liver and skin proteins in vitro.^[14] The formation of sulfate and glucuronide conjugates of trimethoprim metabolites has also been observed in lung and skin tissues, respectively, suggesting that extrahepatic metabolism may contribute to tissue-specific toxicities.

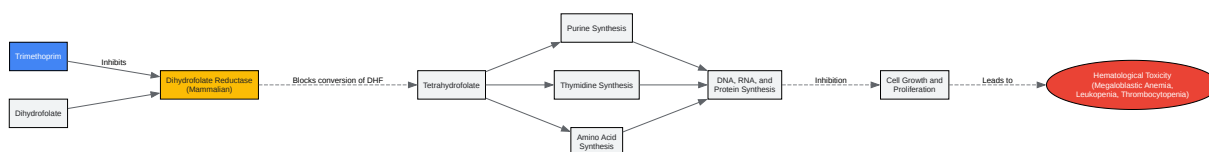
Further research is needed to fully characterize the toxicological profiles of individual trimethoprim metabolites.

Mechanisms of Toxicity and Signaling Pathways

The toxicity of trimethoprim and its related compounds can be attributed to several mechanisms, including the primary pharmacological action on folate metabolism and off-target effects involving reactive metabolite formation and subsequent cellular stress.

Inhibition of Dihydrofolate Reductase and Downstream Effects

The primary mechanism of action of trimethoprim is the inhibition of dihydrofolate reductase (DHFR), which leads to a depletion of tetrahydrofolate. This, in turn, disrupts the synthesis of purines, thymidine, and certain amino acids, ultimately interfering with DNA, RNA, and protein synthesis. While this action is more potent against bacterial DHFR, high concentrations or prolonged exposure can affect mammalian DHFR, leading to the observed hematological toxicities.

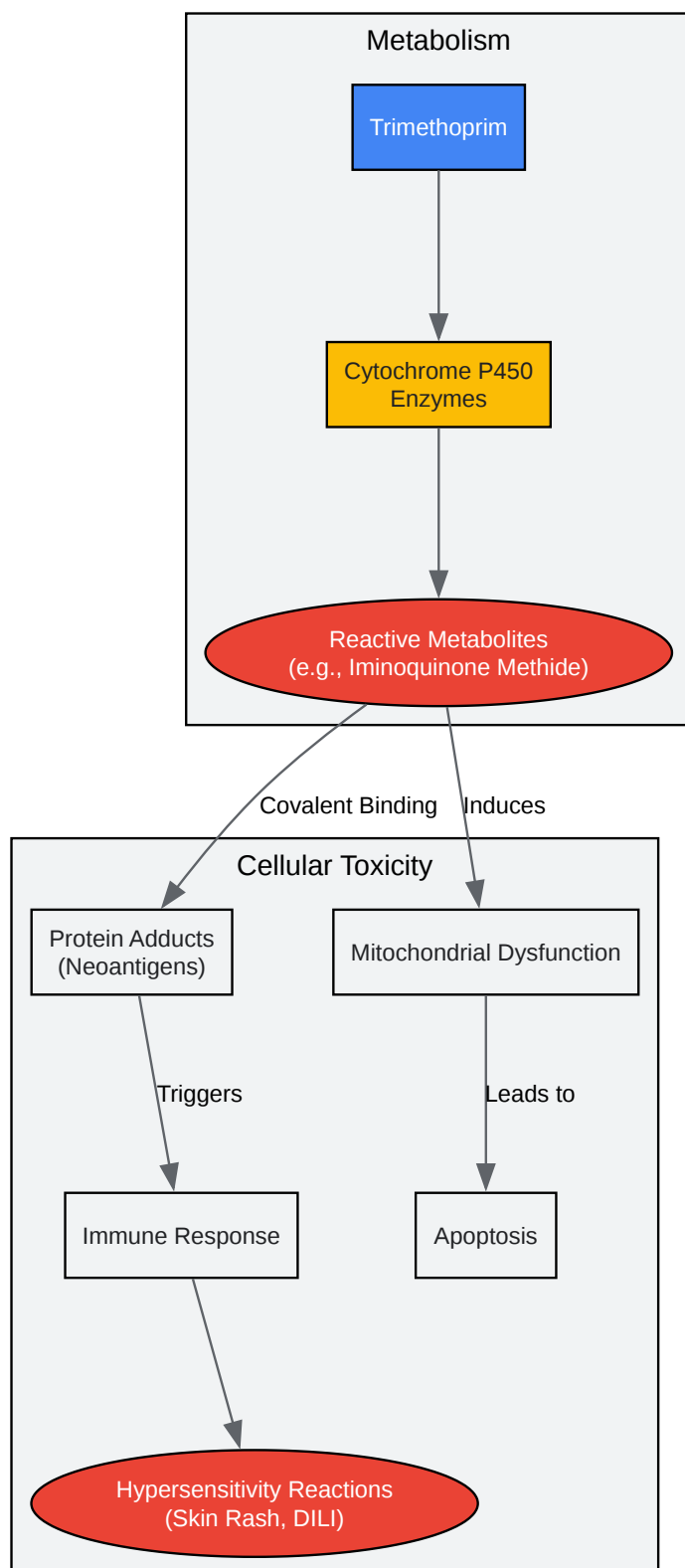


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Figure 1: Trimethoprim's inhibitory effect on mammalian dihydrofolate reductase (DHFR) and downstream consequences leading to hematological toxicity.

Reactive Metabolite Formation and Cellular Stress

The metabolism of trimethoprim by cytochrome P450 enzymes can lead to the formation of reactive metabolites.[4] These electrophilic intermediates can covalently bind to cellular macromolecules, including proteins, leading to the formation of neoantigens and triggering immune-mediated hypersensitivity reactions, such as skin rashes and drug-induced liver injury (DILI).[14][15] This process can also induce cellular stress, leading to mitochondrial dysfunction and apoptosis.

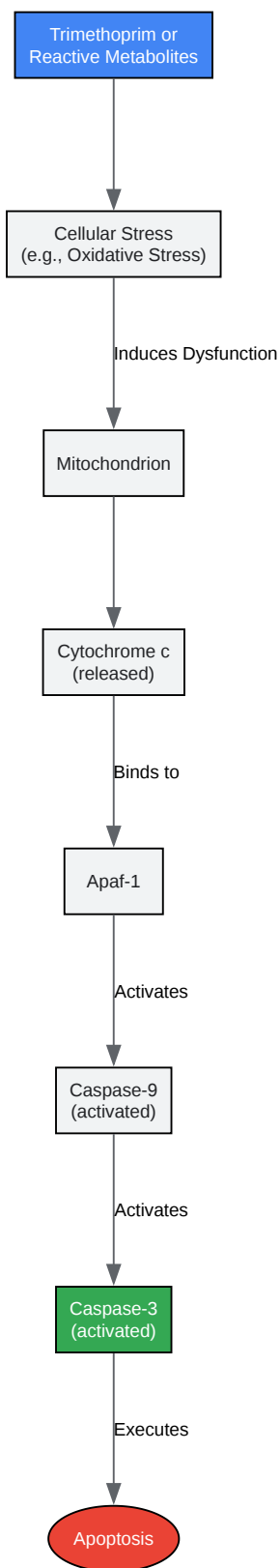


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Figure 2: Formation of reactive metabolites from trimethoprim and their role in initiating cellular toxicity and hypersensitivity reactions.

Apoptosis Signaling

While the precise apoptotic pathways triggered by trimethoprim are not fully elucidated, drug-induced cellular stress and mitochondrial dysfunction are known to activate intrinsic apoptotic signaling. This typically involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases, which are proteases that execute programmed cell death. Caspase-3 is a key executioner caspase in this process.



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Figure 3: Postulated intrinsic apoptosis pathway induced by trimethoprim or its reactive metabolites, leading to the activation of caspase-3.

Experimental Protocols

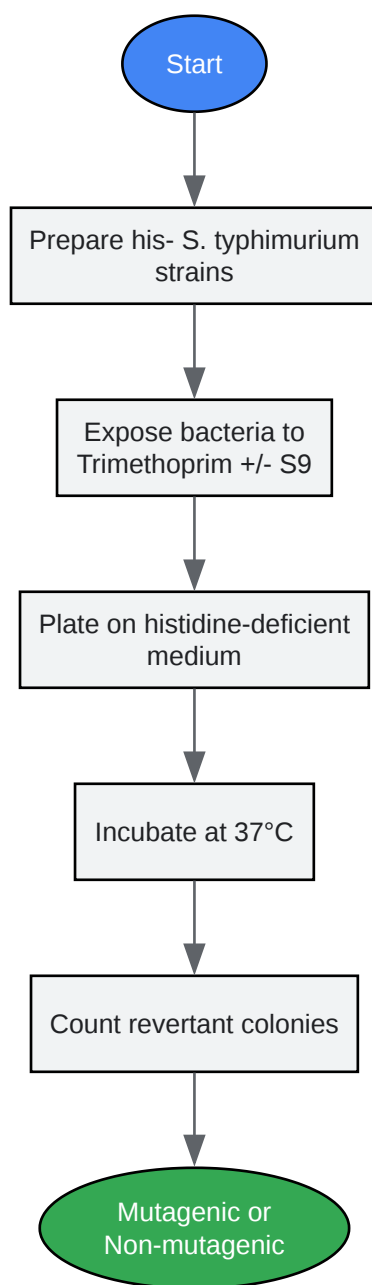
A variety of standardized in vitro and in vivo assays are utilized to assess the toxicological profile of trimethoprim and its related compounds.

Ames Test (Bacterial Reverse Mutation Assay)

This test is used to assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of *Salmonella typhimurium*.

Workflow:

- **Strain Selection:** Use appropriate histidine-requiring (his⁻) strains of *S. typhimurium* (e.g., TA98, TA100, TA1535, TA1537).
- **Metabolic Activation:** Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
- **Exposure:** Expose the bacterial strains to various concentrations of the test compound.
- **Plating:** Plate the treated bacteria on a minimal glucose agar medium lacking histidine.
- **Incubation:** Incubate the plates at 37°C for 48-72 hours.
- **Scoring:** Count the number of revertant colonies (his⁺) that have regained the ability to synthesize histidine. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)



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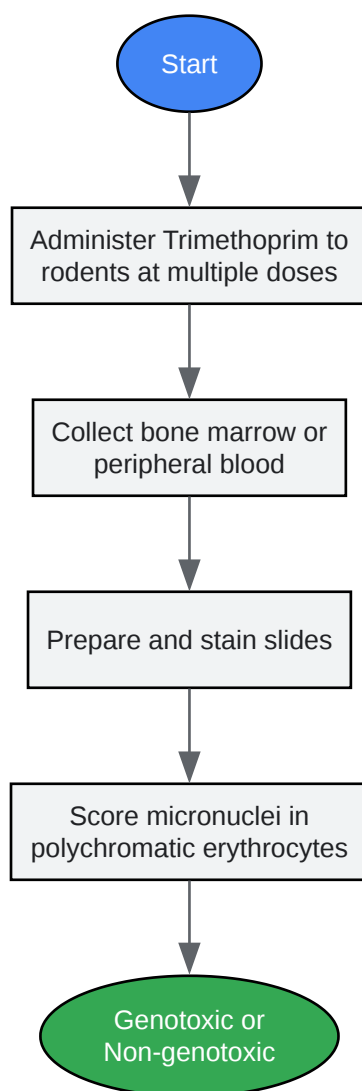
Figure 4: General workflow for the Ames test to assess the mutagenicity of trimethoprim.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This assay is used to detect damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing micronuclei in erythrocytes of treated animals, typically rodents.

Workflow:

- **Animal Selection and Dosing:** Use healthy young adult rodents (e.g., mice or rats). Administer the test substance, usually via oral gavage or intraperitoneal injection, at three or more dose levels. Include a vehicle control and a positive control group.[\[8\]](#)[\[21\]](#)
- **Sample Collection:** Collect bone marrow or peripheral blood at appropriate time points after the last administration (e.g., 24 and 48 hours).
- **Slide Preparation:** Prepare slides and stain them to differentiate between polychromatic erythrocytes (PCEs, immature) and normochromatic erythrocytes (NCEs, mature).
- **Microscopic Analysis:** Score a predetermined number of PCEs (e.g., at least 4000 per animal) for the presence of micronuclei.
- **Data Analysis:** Determine the frequency of micronucleated PCEs. A statistically significant, dose-related increase in the frequency of micronucleated PCEs in treated groups compared to the vehicle control group indicates a positive result.[\[21\]](#)



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Figure 5: General workflow for the in vivo micronucleus test (OECD 474).

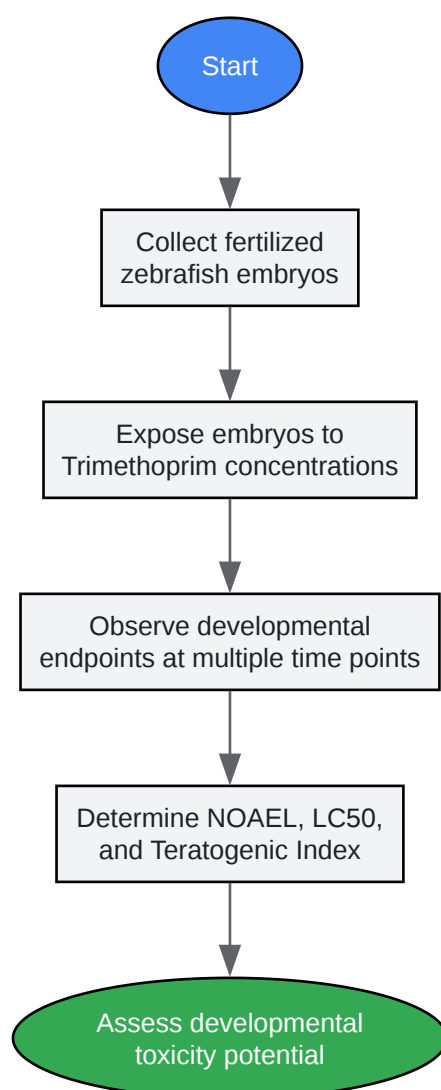
Zebrafish Embryo Developmental Toxicity Assay

The zebrafish embryo is a valuable in vivo model for assessing developmental toxicity due to its rapid external development and optical transparency.

Workflow:

- Embryo Collection: Collect freshly fertilized zebrafish embryos.

- **Exposure:** Place embryos in a multi-well plate and expose them to a range of concentrations of the test compound in embryo medium, typically from a few hours post-fertilization (hpf) for up to 120 hpf.[19][22][23][24]
- **Endpoint Assessment:** At various time points (e.g., 24, 48, 72, 96, and 120 hpf), assess a range of morphological and developmental endpoints under a stereomicroscope. These endpoints can include mortality, hatching rate, heart rate, pericardial edema, yolk sac edema, body length, and specific malformations of the head, trunk, and tail.[23][25]
- **Data Analysis:** Determine the No-Observed-Adverse-Effect-Level (NOAEL), the Lowest-Observed-Adverse-Effect-Level (LOAEL), and the lethal concentration 50 (LC50). A teratogenic index ($TI = LC50 / NOAEL$) can be calculated to assess the teratogenic potential. [19]



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Figure 6: General workflow for the zebrafish embryo developmental toxicity assay.

Conclusion

Trimethoprim exhibits a complex toxicological profile. While its acute toxicity is low, concerns remain regarding its potential for genotoxicity, particularly at high concentrations, and its established reproductive and developmental toxicity in animal models. The formation of reactive metabolites is a key mechanism underlying idiosyncratic adverse reactions such as skin rashes and liver injury. A thorough understanding of these toxicological aspects, facilitated by the standardized experimental protocols outlined in this guide, is crucial for the safe and effective use of trimethoprim in clinical practice and for guiding the development of safer related compounds. Further research is warranted to fully elucidate the toxicological profiles of individual metabolites and the specific signaling pathways involved in trimethoprim-induced toxicities.

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